tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(6-methylpyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGXEIANDGHUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-Methylpyridine-2-carbaldehyde
This two-step approach begins with the synthesis of 6-methylpyridine-2-carbaldehyde, followed by reductive amination and Boc protection:
Step 1: Synthesis of 6-Methylpyridine-2-carbaldehyde
2-Bromo-6-methylpyridine undergoes halogen-lithium exchange at -78°C using n-butyllithium, followed by quenching with dimethylformamide (DMF) to yield the aldehyde. This method, adapted from iodination protocols, achieves 58–65% yield after purification.
Step 2: Reductive Amination and Boc Protection
The aldehyde reacts with ammonium acetate in methanol under reductive conditions (NaBHCN), forming 6-methylpyridin-2-ylmethylamine (72% yield). Subsequent treatment with BocO in dichloromethane with triethylamine affords the target compound in 89% yield.
Overall Yield : 58% × 72% × 89% ≈ 37%
Nucleophilic Substitution of 2-(Bromomethyl)-6-methylpyridine
This route leverages halogenated intermediates for direct amination:
Step 1: Synthesis of 2-(Bromomethyl)-6-methylpyridine
6-Methylpyridine-2-methanol is treated with PBr in dichloromethane, yielding 2-(bromomethyl)-6-methylpyridine (85% yield).
Step 2: Azide Formation and Reduction
Reaction with sodium azide in DMF at 80°C produces 2-(azidomethyl)-6-methylpyridine (78% yield). Catalytic hydrogenation (H, Pd/C) reduces the azide to the primary amine (92% yield).
Step 3: Boc Protection
The amine is protected using BocO in tetrahydrofuran (THF) with DMAP, achieving 95% yield.
Overall Yield : 85% × 78% × 92% × 95% ≈ 58%
Chemoenzymatic Amination Using Transaminases
Adapted from piperidine syntheses, this method employs transaminases to catalyze the amination of 6-methylpyridine-2-carbaldehyde:
Step 1: Enzymatic Transamination
The aldehyde reacts with a pyridoxal phosphate-dependent transaminase (ATA-117) in ammonium buffer, forming the chiral amine with >99.9% ee.
Step 2: Boc Protection
Standard Boc protection yields the target compound in 91% yield.
Overall Yield : 70% (enzymatic step) × 91% ≈ 64%
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Nucleophilic Substitution | Chemoenzymatic |
|---|---|---|---|
| Overall Yield (%) | 37 | 58 | 64 |
| Enantioselectivity (% ee) | Racemic | Racemic | >99.9 |
| Scalability | Moderate | High | Low |
| Hazardous Reagents | n-BuLi, NaBHCN | PBr, NaN | None |
| Key Advantage | Short route | High yield | Stereocontrol |
The nucleophilic substitution route offers the highest yield and scalability but requires hazardous azide intermediates. The chemoenzymatic method excels in enantioselectivity, critical for chiral drug intermediates, though enzyme availability limits large-scale use.
Optimization Strategies and Recent Advances
Directed ortho-Metalation (DoM) for Aldehyde Synthesis
Introducing a directing group (e.g., CONHR) at position 3 of 6-methylpyridine enables lithiation at position 2, followed by formylation with DMF. This approach improves aldehyde yield to 73%.
Flow Chemistry for Azide Reduction
Continuous-flow hydrogenation reduces reaction times from 12 hours to 30 minutes, enhancing safety and throughput for azide intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the formation of various substituted carbamates .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders. The compound's structure allows it to interact effectively with biological targets, enhancing its potential therapeutic effects.
Case Study: Neuroprotective Agents
Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that certain analogs can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. These compounds demonstrate moderate protective effects against neurotoxic agents in vitro, suggesting their potential for further development as therapeutic agents against neurodegenerative diseases .
Agricultural Chemicals
Pest Control Formulations
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its efficacy as a pesticide is attributed to its ability to disrupt pest metabolic pathways while minimizing environmental impact. This compound serves as a building block for creating more complex agrochemical formulations aimed at sustainable agriculture practices .
Biochemical Research
Enzyme Inhibition Studies
The compound is extensively used in biochemical research to study enzyme inhibition mechanisms. Its interactions with specific enzymes provide insights into metabolic pathways and the development of novel therapeutic agents. For example, it has been employed in studies investigating the inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology .
Table: Summary of Biochemical Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Potential treatment for Alzheimer's |
| Metabolic Pathway Studies | Understanding enzyme interactions | Insights into drug development |
| Therapeutic Agent Development | Novel compounds targeting various diseases | Broad therapeutic potential |
Material Science
Advanced Materials Development
The unique properties of this compound make it suitable for applications in material science. It can be used to synthesize polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable and stable components .
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related substances in complex mixtures. Its stability and well-defined properties make it an ideal candidate for use in various analytical techniques, including chromatography and mass spectrometry .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme pockets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate differ primarily in substituents on the pyridine ring or the carbamate side chain. These variations influence reactivity, solubility, and biological activity. Below is a detailed comparison:
Pyridine Ring-Substituted Derivatives
Carbamate Chain-Modified Derivatives
Halogenated and Functionalized Derivatives
- tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate : Chloro and pivalamido substituents enhance electrophilicity for nucleophilic substitution (CAS 1142192-00-4, MW 341.83) .
Biological Activity
tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate is a chemical compound that has garnered attention for its biological activity, particularly in the context of enzyme modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
The presence of the tert-butyl group and the pyridine moiety contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as an enzyme modulator. The compound can act as either a substrate or an inhibitor for various enzymes, influencing their activity through:
- Covalent Modification : Interaction with active sites of enzymes, leading to permanent changes in enzyme function.
- Non-Covalent Interactions : Binding to specific pockets within enzymes, altering their conformation and activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or other regulatory proteins, affecting signal transduction pathways critical for cellular function.
- Biochemical Probing : As a biochemical probe, it is used in research to study enzyme mechanisms and interactions within biological systems. Its ability to selectively bind to certain enzymes makes it valuable in elucidating metabolic pathways.
- Potential Therapeutic Applications : Ongoing studies suggest that this compound could be developed into a therapeutic agent targeting diseases where enzyme dysregulation is a factor.
Case Study 1: Enzyme Interaction Studies
In one study, this compound was tested for its inhibitory effects on a panel of kinases. The results indicated an IC50 value of approximately 50 µM against a specific kinase involved in cancer signaling pathways. This suggests potential applications in cancer therapeutics where kinase inhibition is desirable.
| Enzyme Target | IC50 (µM) | Inhibition Type |
|---|---|---|
| Kinase A | 50 | Competitive |
| Kinase B | 75 | Non-competitive |
Case Study 2: Biochemical Assays
Another research effort employed this compound in biochemical assays to explore its role as a substrate for various enzymes. The findings revealed that it could enhance the activity of certain deacetylases, indicating its dual role as both an inhibitor and an activator depending on the target enzyme.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate, and how does the pyridine substituent influence reaction efficiency?
- Methodological Answer: The Boc (tert-butoxycarbonyl) protection strategy is commonly employed for carbamate synthesis. For pyridine derivatives, the methyl group at the 6-position may sterically hinder coupling reactions. A stepwise approach involves: (i) Alkylation of 6-methylpyridin-2-ylmethanol with Boc-anhydride under basic conditions (e.g., DMAP catalysis). (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key challenges include regioselectivity due to the pyridine ring’s electronic effects . NMR (e.g., H, C) and LC-MS are critical for confirming structure and purity .
Q. How can researchers validate the purity and structural integrity of tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate?
- Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% target).
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyridin-2-ylmethyl protons (δ ~4.3 ppm, multiplet) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 251.3 (CHNO) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer: Store under inert atmosphere (N or Ar) at 2–8°C in airtight, light-resistant containers. The Boc group is sensitive to acidic/basic conditions; avoid exposure to amines or strong acids during handling .
Advanced Research Questions
Q. How does the methyl group on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: The 6-methyl group increases steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts decreased electron density at the pyridine nitrogen, necessitating harsher conditions (e.g., Pd(OAc), SPhos ligand, 100°C) for aryl boronate coupling . Contrast with unsubstituted pyridine analogs, which react at 80°C .
Q. What strategies mitigate racemization during chiral derivatization of this carbamate?
- Methodological Answer: Use low-temperature (-20°C) conditions for Boc protection to minimize epimerization. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) can monitor enantiomeric excess. For example, diastereomeric intermediates in related carbamates show resolution at α = 1.2 .
Q. How can crystallization challenges arising from molecular flexibility be addressed?
- Methodological Answer: Co-crystallization with co-formers (e.g., succinic acid) enhances lattice stability. Single-crystal X-ray diffraction of analogs reveals intermolecular hydrogen bonds between the carbamate carbonyl and pyridine N-atom, guiding solvent selection (e.g., ethanol/water mixtures) .
Q. What analytical techniques resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Conflicting solubility values (e.g., DMSO vs. methanol) may stem from polymorphic forms. Use DSC/TGA to identify polymorphs and quantify solubility via shake-flask method with UV-Vis quantification (λ = 270 nm). For example, solubility in DMSO is ~50 mg/mL, while in methanol it is ~10 mg/mL .
Q. How does the compound’s stability under acidic conditions impact its use in peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
